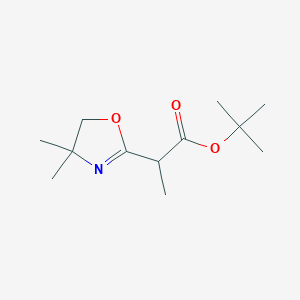
tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate: is an organic compound that features a tert-butyl ester group and an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate typically involves the reaction of tert-butyl acrylate with 2-amino-2-methylpropanol under acidic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate can undergo oxidation reactions to form corresponding oxazoles.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazoline ring can be opened to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxazoline ring.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazoline derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various chemical reactions that modify the activity of the target molecules. The tert-butyl ester group can enhance the compound’s stability and solubility, facilitating its use in different applications.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate
Comparison: tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate is unique due to its oxazoline ring, which imparts distinct reactivity and stability compared to other tert-butyl esters. The presence of the oxazoline ring allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research. In contrast, other similar compounds may feature different functional groups, such as boronic acids or sulfonyl groups, which confer different chemical properties and applications.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl 2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C12H21NO3/c1-8(10(14)16-11(2,3)4)9-13-12(5,6)7-15-9/h8H,7H2,1-6H3 |
Clé InChI |
PXEAKGUJPFQDJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(CO1)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


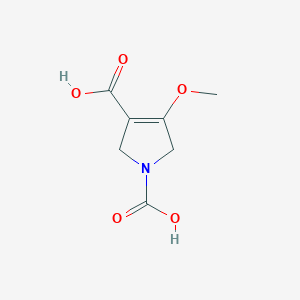

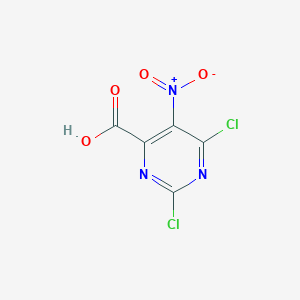
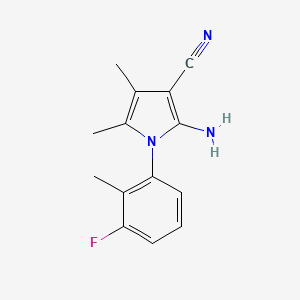
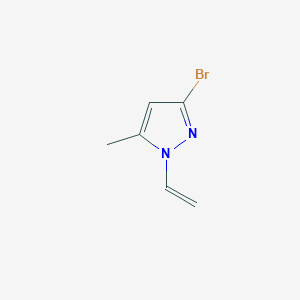
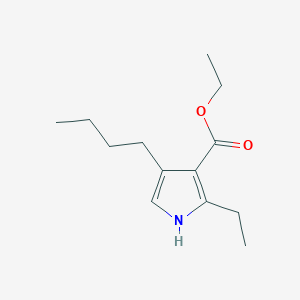
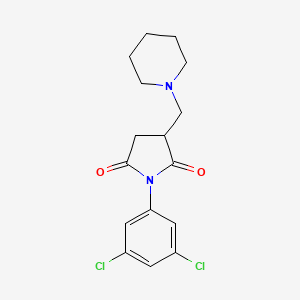
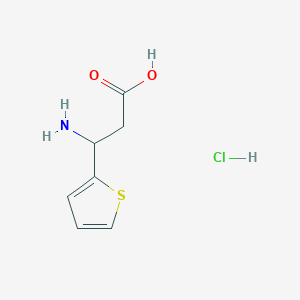
![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
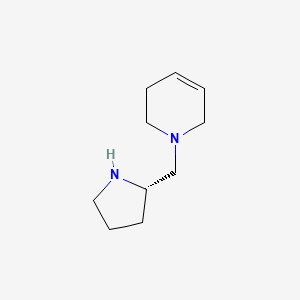
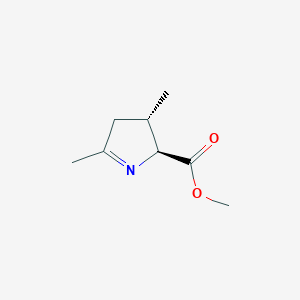
![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
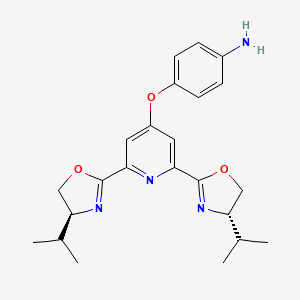
![2-((3-Methoxyphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12870881.png)
